1-[1,1'-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone
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Overview
Description
1-[1,1’-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl group and a sec-butyl aniline moiety connected through a propanone linker
Preparation Methods
The synthesis of 1-[1,1’-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone typically involves several steps:
Suzuki-Miyaura Coupling: This reaction is commonly used to form the biphenyl core.
Friedel-Crafts Acylation:
Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Chemical Reactions Analysis
1-[1,1’-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone undergoes various chemical reactions:
Scientific Research Applications
1-[1,1’-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone involves its interaction with molecular targets such as enzymes or receptors. The biphenyl and aniline moieties can engage in π-π stacking interactions and hydrogen bonding, respectively, influencing the compound’s binding affinity and specificity . Pathways involved may include signal transduction or metabolic processes .
Comparison with Similar Compounds
1-[1,1’-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone can be compared with other biphenyl derivatives and aniline-based compounds:
4-sec-Butylaniline: Contains the sec-butyl aniline moiety but lacks the biphenyl and propanone groups, used in the synthesis of pharmaceuticals and agrochemicals.
Biphenyl-4-carboxylic acid: A biphenyl derivative with a carboxylic acid group, used in the synthesis of liquid crystals and polymers.
The uniqueness of 1-[1,1’-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone lies in its combination of structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
3-(4-butan-2-ylanilino)-1-(4-phenylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO/c1-3-19(2)20-13-15-24(16-14-20)26-18-17-25(27)23-11-9-22(10-12-23)21-7-5-4-6-8-21/h4-16,19,26H,3,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPNEASBZUDPGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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